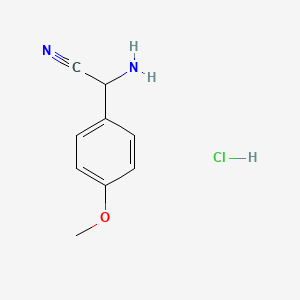

2-Amino-2-(4-methoxyphenyl)acetonitrile hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Amino-2-(4-methoxyphenyl)acetonitrile hydrochloride is a chemical compound with the molecular formula C9H11ClN2O . It is often used as an intermediate in the production of medicines such as anti-inflammatory drugs and antihistamines .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C9H10N2O.ClH/c1-12-8-4-2-7(3-5-8)9(11)6-10;/h2-5,9H,11H2,1H3;1H . The molecular weight of this compound is 212.68 .Aplicaciones Científicas De Investigación

1. Sonochemistry Studies

The compound's hydrolysis in acetonitrile-water mixtures was studied under ultrasonic irradiation, revealing significant kinetic effects of ultrasound even in the absence of cavitation. This suggests the compound's potential role in sonochemistry research and its reactivity under specific conditions (Tuulmets et al., 2014).

2. Synthesis of Pharmaceutical Compounds

2-Amino-2-(4-methoxyphenyl)acetonitrile hydrochloride was used as a chiral auxiliary in the asymmetric synthesis of Clopidogrel Hydrogen Sulfate, highlighting its importance in the creation of pharmaceutical compounds (Sashikanth et al., 2013).

3. Chemical Reactivity and Biological Evaluation

The compound was used as a precursor for synthesizing various nitrogen heterocyclic compounds, demonstrating its versatility in chemical synthesis and potential biological applications (Farouk et al., 2021).

4. Fluorescent Labeling Reagent for Carnitine

4-(2-Aminoethylamino)-N-(4-methoxyphenyl)-1,8-naphthalimide, a derivative of this compound, was used as a fluorescent labeling reagent for carnitine, indicating its application in biochemical analysis (Nakaya et al., 1999).

5. Spectrophotometric Studies

The compound was involved in proton transfer complexes in spectrophotometric studies, aiding in the development of analytical techniques for molecular detection (Habeeb et al., 2009).

6. Crystal Structure Analysis

The compound was crystallized for analysis, providing insights into molecular structures and interactions, which is crucial for understanding chemical and physical properties (Cibian et al., 2015).

7. Kinetics of Elimination Reactions

Studied in the context of elimination reactions in acetonitrile, it provides valuable information on reaction mechanisms and kinetics, beneficial for chemical synthesis processes (Kumar & Balachandran, 2006).

Safety and Hazards

Propiedades

IUPAC Name |

2-amino-2-(4-methoxyphenyl)acetonitrile;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O.ClH/c1-12-8-4-2-7(3-5-8)9(11)6-10;/h2-5,9H,11H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYVCJSDQKNRJFF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C#N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[Methoxy(methyl)amino]-1-hydroxy-3-methylpentane](/img/structure/B2366219.png)

![7,8-Dimethyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B2366220.png)

![4-methyl-5-{[(4-methylphenyl)sulfonyl]methyl}-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2366226.png)

![1-(2-methoxyethyl)-3-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea](/img/structure/B2366227.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide](/img/structure/B2366236.png)

![Furo[3,2-b]pyridine hydrochloride](/img/structure/B2366239.png)